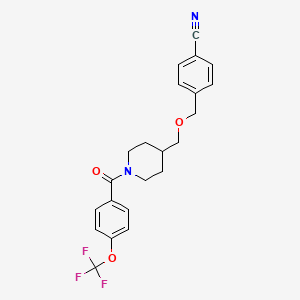

4-(((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile, also known as TAK-659, is a potent inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways, especially in immune cells. TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory diseases.

Scientific Research Applications

1. Applications in Gastrointestinal Motility

A study explored the synthesis of benzamide derivatives bearing an aralkylamino, alkylamino, benzoyl, or phenylsulfonyl group, focusing on their serotonin 4 (5-HT(4)) receptor agonist activity. These compounds, including 4-amino-5-chloro-2-methoxy-N-[1-[5-(1-methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamide, showed promising profiles for enhancing gastrointestinal motility. However, challenges in oral bioavailability due to poor intestinal absorption rates were noted. The study highlighted modifications to the molecular structure to improve absorption and pharmacological profiles for gastrointestinal applications (Sonda et al., 2003).

2. Synthesis and Liquid Crystalline Behavior

Another research effort involved the synthesis of a new series of 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, exploring their liquid crystalline behavior and photophysical properties. The study highlighted the synthesis process, liquid crystalline phase analysis, and the promising potential of these compounds as mesogens and blue-emitting materials, suitable for applications in material science and electronics (Ahipa et al., 2014).

3. Electrolyte Additive for High Voltage Lithium-Ion Batteries

Research on 4-(Trifluoromethyl)-benzonitrile, closely related to the compound , demonstrated its utility as an electrolyte additive for high voltage lithium-ion batteries. The study detailed the compound's ability to improve the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, suggesting its potential application in enhancing the performance and longevity of lithium-ion batteries (Huang et al., 2014).

4. Insecticidal Properties

A study on the metabolites of Piper spp., related to the compound in focus, identified several compounds with insecticidal properties. This research could provide a foundation for developing novel insecticides based on the structural characteristics of similar compounds (Nair et al., 1986).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which suggests that this compound may also interact with similar targets .

Mode of Action

Based on the structure of the compound, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name |

4-[[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]methoxymethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2O3/c23-22(24,25)30-20-7-5-19(6-8-20)21(28)27-11-9-18(10-12-27)15-29-14-17-3-1-16(13-26)2-4-17/h1-8,18H,9-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVXYIJKLATGKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-N-[(2,4-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2473539.png)

![6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide](/img/structure/B2473541.png)

![2-phenyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2473542.png)

![2-[(4-Methylpiperazin-1-yl)methyl]morpholine](/img/structure/B2473546.png)

![(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2473552.png)

![3-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2473559.png)

![N-(2-chlorobenzyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2473562.png)